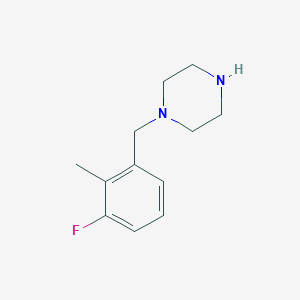

1-(3-Fluoro-2-methylbenzyl)piperazine

Description

Contextualization within Piperazine (B1678402) Chemistry and Medicinal Chemistry Scaffolds

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.com This designation stems from its frequent appearance in a vast array of biologically active compounds and approved drugs. tandfonline.comnbinno.com The versatile structure of piperazine allows for extensive chemical modification at its two nitrogen atoms, enabling chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules. nbinno.com

The inclusion of a piperazine moiety in a drug candidate can confer several advantageous properties. Its basic nature often improves aqueous solubility and allows for the formation of stable salts, which is beneficial for formulation and bioavailability. tandfonline.com Furthermore, the piperazine ring can act as a rigid linker or a flexible hinge between different pharmacophoric groups, helping to orient them correctly for optimal interaction with biological targets. tandfonline.com This structural adaptability has led to the successful development of piperazine-containing drugs across numerous therapeutic areas. nih.govnbinno.com

Table 1: Therapeutic Applications of Piperazine-Containing Drugs

| Therapeutic Area | Examples of Drug Classes |

|---|---|

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics |

| Allergy & Immunology | Antihistamines |

| Infectious Diseases | Antivirals, Antifungals, Antimalarials, Antibacterials |

| Oncology | Kinase Inhibitors, Anticancer Agents |

| Cardiovascular Disease | Anti-anginal Agents |

This table illustrates the broad utility of the piperazine scaffold in drug discovery, highlighting its presence in medications targeting a wide range of diseases. nih.govbenthamdirect.comnbinno.com

The benzylpiperazine framework, to which 1-(3-Fluoro-2-methylbenzyl)piperazine belongs, is a classic structure known to interact with central nervous system (CNS) targets. The parent compound, 1-benzylpiperazine (B3395278) (BZP), exhibits stimulant properties by interacting with dopaminergic and serotonergic pathways. nih.govwikipedia.org By systematically modifying the benzyl (B1604629) ring, as in the case of this compound, researchers aim to modulate this activity, seeking enhanced potency, selectivity, or novel pharmacological profiles.

Historical Overview of Related Fluorinated Benzylpiperazine Research

The study of benzylpiperazine derivatives has a multifaceted history. 1-Benzylpiperazine (BZP) was first synthesized in the 1940s and was initially investigated for potential anthelmintic (anti-parasitic) properties. wikipedia.org In the 1970s, its stimulant and amphetamine-like effects were documented, leading to its abandonment as a potential therapeutic agent but marking its emergence as a compound of interest in neuropharmacology. wikipedia.org Subsequently, BZP and its analogs, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), became known as recreational or "designer" drugs, prompting extensive study into their mechanisms of action and legal control in many countries. nih.govsemanticscholar.org

Parallel to this, the strategic incorporation of fluorine into drug candidates became a cornerstone of modern medicinal chemistry. The introduction of fluorine atoms can profoundly alter a molecule's properties, including:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life. mdpi.com

Binding Affinity: Fluorine's high electronegativity can lead to more favorable interactions with protein targets. mdpi.com

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, potentially enhancing its ability to cross biological membranes like the blood-brain barrier. mdpi.com

The convergence of these two fields—piperazine chemistry and fluorine chemistry—led to the synthesis and investigation of numerous fluorinated benzylpiperazine derivatives. Researchers have explored various positional isomers, such as 2-, 3-, and 4-fluorobenzylpiperazines, and compounds with other fluorine-containing groups like the trifluoromethyl moiety in TFMPP. figshare.com These studies have been crucial in building an understanding of the structure-activity relationships (SAR) within this chemical class, demonstrating how the position and nature of the fluorine substituent can modulate biological activity. nih.govfrontiersin.org The compound this compound represents a logical next step in this line of inquiry, introducing a specific and unique substitution pattern to the benzyl ring.

Scope and Research Objectives for this compound Investigations

While detailed research findings on this compound are not extensively published, its structure allows for the inference of clear research objectives based on established principles in medicinal chemistry. The investigation of this novel derivative is typically driven by several key goals.

A primary objective is the exploration of Structure-Activity Relationships (SAR) . The specific placement of a fluorine atom at the 3-position and a methyl group at the 2-position of the benzyl ring is deliberate. Research would aim to determine how this unique electronic and steric profile influences the compound's interaction with biological targets compared to unsubstituted benzylpiperazine or other singly-substituted analogs. nih.govnih.gov For instance, studies would seek to answer how this pattern affects binding affinity and functional activity at dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862) transporters. nih.gov

Another major goal is the discovery of novel CNS agents . Given the known stimulant and psychoactive properties of the benzylpiperazine family, research into this compound would likely focus on its potential as a modulator of neurotransmitter systems. nih.govnih.gov The objective would be to identify whether these specific substitutions could lead to a desirable therapeutic profile, such as a selective dopamine reuptake inhibitor for conditions like ADHD, or a serotonin-releasing agent with antidepressant potential.

Finally, a common objective is the development of tool compounds for pharmacological research . Novel derivatives like this compound can serve as valuable chemical probes to explore the binding pockets of receptors and transporters. By mapping the interactions of a series of related compounds, researchers can build more accurate models of these biological targets, which in turn aids in the rational design of future therapeutic agents. mdpi.comresearchgate.net The synthesis and characterization of this compound are the foundational steps toward achieving these research goals. humanjournals.comneuroquantology.com

Table 2: Table of Compounds Mentioned

| Compound Name | Abbreviation (if common) |

|---|---|

| This compound | - |

| 1-Benzylpiperazine | BZP |

| 1-(3-Trifluoromethylphenyl)piperazine | TFMPP |

| 1-Methyl-4-benzylpiperazine | MBZP |

Structure

3D Structure

Properties

Molecular Formula |

C12H17FN2 |

|---|---|

Molecular Weight |

208.27 g/mol |

IUPAC Name |

1-[(3-fluoro-2-methylphenyl)methyl]piperazine |

InChI |

InChI=1S/C12H17FN2/c1-10-11(3-2-4-12(10)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |

InChI Key |

JVDOHFGABPNEGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)CN2CCNCC2 |

Origin of Product |

United States |

Ii. Synthetic Design and Methodologies for 1 3 Fluoro 2 Methylbenzyl Piperazine

Retrosynthetic Analysis of the 1-(3-Fluoro-2-methylbenzyl)piperazine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the most logical and common disconnection occurs at the C-N bond between the benzylic carbon and the piperazine (B1678402) nitrogen. This leads to two primary synthetic strategies.

Disconnection Strategy 1: Nucleophilic Substitution. Breaking the bond between the piperazine nitrogen and the benzyl (B1604629) group suggests a nucleophilic substitution pathway. This retrosynthesis leads to two key synthons: the nucleophilic piperazine ring and an electrophilic 3-fluoro-2-methylbenzyl group, typically in the form of a benzyl halide (e.g., 3-fluoro-2-methylbenzyl bromide).

Disconnection Strategy 2: Reductive Amination. An alternative disconnection at the same C-N bond points towards a reductive amination strategy. This approach identifies piperazine and an aldehyde, 3-fluoro-2-methylbenzaldehyde (B115426), as the primary precursors. The reaction forms an iminium ion intermediate which is subsequently reduced to form the target molecule.

Both strategies are convergent and efficient, relying on the formation of the same critical bond through different chemical transformations. The choice between them often depends on the availability of precursors, desired reaction conditions, and scalability.

Classical and Modern Synthetic Routes

The synthesis of N-alkylated piperazines is a well-trodden path in medicinal and organic chemistry. nih.gov Both classical and modern methods are employed to achieve the N-benzylation of the piperazine core.

One of the most direct methods for synthesizing this compound is the nucleophilic substitution reaction between piperazine and a suitable 3-fluoro-2-methylbenzyl halide. nih.gov Piperazine, acting as a nitrogen nucleophile, displaces the leaving group (typically a bromide or chloride) on the benzylic carbon.

The primary challenge in this approach is controlling the selectivity between mono-alkylation and di-alkylation. Since piperazine has two secondary amine groups of similar reactivity, the reaction can proceed to form the undesired 1,4-bis(3-fluoro-2-methylbenzyl)piperazine. To favor mono-substitution, a large excess of piperazine is typically used, making it statistically more likely that a benzyl halide molecule will react with an un-substituted piperazine. orgsyn.orgdesigner-drug.com Alternatively, one nitrogen of the piperazine can be protected with a removable group, such as a tert-butoxycarbonyl (Boc) group, to ensure only mono-alkylation occurs. researchgate.net

The reaction is generally carried out in the presence of a base (e.g., potassium carbonate, sodium bicarbonate, or triethylamine) to neutralize the hydrohalic acid formed as a byproduct. Common solvents for this transformation include polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF).

Reaction Scheme: Nucleophilic Substitution

Piperazine + 3-Fluoro-2-methylbenzyl bromide → this compound + HBr

Reductive amination offers a highly efficient and controlled alternative for the synthesis of this compound. This one-pot reaction involves the condensation of piperazine with 3-fluoro-2-methylbenzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired secondary amine without being isolated. researchgate.net

This method avoids the issue of over-alkylation that can occur in nucleophilic substitution, as the reaction conditions are generally mild enough not to reduce the aldehyde starting material or affect the product amine. nih.gov A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to its mildness and selectivity for iminium ions over carbonyls. nih.gov Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used. The reaction is typically performed in chlorinated solvents such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). reddit.com

Reaction Scheme: Reductive Amination

Piperazine + 3-Fluoro-2-methylbenzaldehyde + [Reducing Agent] → this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a powerful tool in modern synthetic chemistry. While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles can be applied to construct complex piperazine scaffolds. organic-chemistry.org

For instance, isocyanide-based MCRs like the Ugi reaction can be used to generate diverse piperazine-2-carboxamides in a single step from an N-alkylethylenediamine, an aldehyde, a carboxylic acid, and an isocyanide. thieme-connect.com Other strategies involve the in-situ activation of 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of various reactants to build the piperazine core. rsc.org These methods offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making them an attractive area of research for the synthesis of novel piperazine derivatives. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing product yield, minimizing side products, and ensuring the process is efficient and scalable. The key parameters for the two primary synthetic routes are detailed below.

For the nucleophilic substitution approach, critical factors include the stoichiometry of reactants, the choice of base and solvent, and the reaction temperature. Using a 3- to 10-fold excess of piperazine is a common strategy to maximize the yield of the mono-alkylated product.

For reductive amination , the choice of reducing agent is paramount. Sodium triacetoxyborohydride is often preferred for its mildness and lack of toxicity compared to reagents like sodium cyanoborohydride. The reaction is typically run at room temperature, which contributes to its high functional group tolerance.

The following table summarizes key optimization parameters for both methods.

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Reactant Ratio | Large excess of piperazine (3-10 eq.) to favor mono-alkylation. | Near stoichiometric (1.0-1.2 eq. of aldehyde and piperazine). |

| Reagents | 3-Fluoro-2-methylbenzyl halide (Br or Cl), Piperazine. | 3-Fluoro-2-methylbenzaldehyde, Piperazine, Reducing Agent. |

| Base/Reducing Agent | Inorganic base (K₂CO₃, NaHCO₃) or organic base (Et₃N, DIPEA). | Mild reducing agent (NaBH(OAc)₃, NaBH₃CN). |

| Solvent | Polar aprotic (Acetonitrile, DMF, DMSO). | Chlorinated solvents (DCM, DCE) or Methanol. |

| Temperature | Room temperature to elevated temperatures (e.g., 80 °C). | 0 °C to room temperature. |

| Key Challenge | Controlling mono- vs. di-alkylation. researchgate.net | Ensuring complete iminium formation before reduction. |

Synthesis of Precursors and Intermediates for this compound

The viability of the synthetic routes described depends on the accessibility of the key precursors: 3-fluoro-2-methylbenzyl bromide (for nucleophilic substitution) and 3-fluoro-2-methylbenzaldehyde (for reductive amination).

3-Fluoro-2-methylbenzaldehyde: This aldehyde is a known compound (CAS No. 147624-13-3) and is commercially available from various chemical suppliers. biosynth.comchemimpex.com Its availability makes the reductive amination route particularly convenient for laboratory-scale synthesis. For industrial applications, it can be synthesized through methods such as the oxidation of 3-fluoro-2-methylbenzyl alcohol or the formylation of 2-fluoro-toluene.

3-Fluoro-2-methylbenzyl bromide: This benzylic halide (CAS No. 239129-57-0) can be readily prepared from 3-fluoro-2-methyltoluene via a free-radical bromination reaction. nih.gov This is typically achieved using N-bromosuccinimide (NBS) as the bromine source in a nonpolar solvent like carbon tetrachloride, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. Careful control of the reaction conditions is necessary to prevent di-bromination or bromination on the aromatic ring.

Reaction Scheme: Synthesis of 3-Fluoro-2-methylbenzyl bromide

3-Fluoro-2-methyltoluene + NBS → 3-Fluoro-2-methylbenzyl bromide

Stereoselective Synthesis Approaches for Chiral Piperazine Derivatives

The synthesis of enantiomerically pure piperazine derivatives is of significant interest in medicinal chemistry, as the stereochemistry of substituents on the piperazine ring can profoundly influence biological activity and pharmacological profiles. rsc.org Consequently, various stereoselective strategies have been developed to access these chiral scaffolds. These methods primarily include leveraging the chiral pool, employing chiral auxiliaries, utilizing asymmetric catalysis, and performing enzymatic resolutions.

Chiral Pool Synthesis

One of the most direct strategies for synthesizing chiral piperazines is the use of readily available, enantiopure starting materials, often referred to as the "chiral pool." Natural α-amino acids and their derivatives are common starting points for this approach.

A scalable method for producing orthogonally protected, enantiomerically pure 2-substituted piperazines begins with α-amino acids. rsc.org This process involves a key aza-Michael addition between a chiral 1,2-diamine, derived from the starting amino acid, and an in situ-generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This approach has been successfully applied to multigram-scale synthesis and extended to the construction of related chiral diazepanes and diazocanes. rsc.org Similarly, cis-2,5-disubstituted homochiral piperazines have been synthesized through the regioselective ring-opening of chiral aziridines derived from natural amino acids. rsc.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. nih.gov After the desired stereocenter is created, the auxiliary is removed.

(R)-(−)-Phenylglycinol is a frequently used chiral auxiliary in the synthesis of chiral piperazines. rsc.org For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine was achieved starting from R-(−)-phenylglycinol and N-Boc glycine (B1666218) via a protected 2-oxopiperazine intermediate. rsc.org Another example involves the use of Ellman's auxiliary in the synthesis of homochiral α-amino sulfinylimines, which then undergo diastereoselective nucleophilic addition to produce stereochemically defined trifluoromethylated piperazines. rsc.org The Williams-Dellaria protocol, another auxiliary-based method, has been used to introduce a second stereocenter in a piperazinone ring with complete diastereoselectivity. clockss.org

Asymmetric Catalysis

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.org Several catalytic methods have been successfully applied to the synthesis of chiral piperazines and their precursors.

Catalytic Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile method for synthesizing chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org These intermediates can be readily converted into the corresponding chiral piperazines without any loss of optical purity. dicp.ac.cnrsc.org

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols dicp.ac.cn

| Substrate (Aryl Group) | Yield (%) | Enantiomeric Excess (ee %) |

| Phenyl | 93 | 90 |

| 4-Methoxyphenyl | 80 | 85 |

| 4-Fluorophenyl | 85 | 86 |

| 2-Naphthyl | 95 | 88 |

| 3,5-Dimethylphenyl | 82 | 87 |

Note: Conditions typically involve a Palladium catalyst, a chiral ligand, and a hydrogen source under pressure.

Catalytic Asymmetric Alkylation: The asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones is another powerful technique. nih.govnih.gov This reaction allows for the synthesis of highly enantioenriched α-tertiary piperazine-2-ones, which can be subsequently reduced to the corresponding tertiary piperazines. nih.govnih.gov

Other Catalytic Approaches: Researchers have also developed a one-pot domino reaction sequence involving Knoevenagel condensation, asymmetric epoxidation catalyzed by a quinine-derived urea, and a domino ring-opening cyclization to produce 3-aryl/alkyl piperazin-2-ones with high yields and enantioselectivity (up to 99% ee). acs.org Furthermore, a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation, using a Ruthenium catalyst, has been shown to be effective for the enantioselective synthesis of 3-substituted piperazines. acs.org

Enzymatic Resolution

Enzymatic resolution is a technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. This method can be highly efficient and is often performed under mild conditions.

Kinetic resolution of racemic N-protected piperazine-2-carboxylate esters has been achieved using enzymes like alcalase. researchgate.net In one study, methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate was resolved using this low-cost enzyme to produce enantiomerically pure (S)-piperazine-2-carboxylic acid. researchgate.net Lipases are another class of enzymes used for this purpose. For example, Lipase A from Candida antarctica (CAL-A) has been shown to catalyze the highly enantioselective N-acylation of racemic piperazine-2-carboxylic acid methyl esters, achieving excellent separation of enantiomers. researchgate.net

Table 2: Examples of Enzymatic Resolution in Piperazine Synthesis researchgate.netmdpi.com

| Substrate | Enzyme | Resolution Type | Key Finding |

| Methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate | Alcalase | Kinetic Resolution (Hydrolysis) | Successful synthesis of enantiomerically pure (S)-piperazine-2-carboxylic acid. researchgate.net |

| N-t-Boc-piperazine carboxamide | Leucine aminopeptidase | Kinetic Resolution (Hydrolysis) | Produced (S)-acid and (R)-amide with good optical purity. researchgate.net |

| Racemic N-Boc-2-piperidineethanol | Lipase PS | Kinetic Resolution (Acylation) | Demonstrated enantioselectivity, favoring the (R)-enantiomer. mdpi.com |

| Rac-N-Boc-piperazine-2-carboxylic acid methyl ester | Lipase A (Candida antarctica) | Kinetic Resolution (N-acylation) | Highly enantioselective (E > 200) reaction. researchgate.net |

These stereoselective approaches provide a robust toolkit for synthetic chemists to access a wide array of chiral piperazine derivatives, which are crucial scaffolds for the development of new therapeutic agents.

Iii. Structure Activity Relationship Sar Studies of 1 3 Fluoro 2 Methylbenzyl Piperazine and Its Analogs

Design Principles for Derivatives and Analogs of 1-(3-Fluoro-2-methylbenzyl)piperazine

The design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets. The piperazine (B1678402) ring itself is a versatile core, frequently utilized in the synthesis of compounds with a wide range of biological activities, including anticancer, antidepressant, and anti-inflammatory effects. researchgate.net

Key design principles for creating analogs include:

Scaffold Hopping and Bioisosteric Replacement: While the piperazine ring is often essential, replacing it with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) is explored, although this frequently leads to a noticeable decrease in activity. nih.gov

Introduction of Functional Groups: The N-1 nitrogen of the piperazine ring allows for the easy introduction of hydrogen bond acceptors and hydrophobic groups, which can modulate binding affinity and selectivity for specific receptors. tandfonline.comnih.gov

Substitution on the Aromatic Ring: The benzyl (B1604629) portion of the molecule is a primary site for modification. Altering substituents on the phenyl ring—such as the existing fluoro and methyl groups—can significantly impact electronic properties, lipophilicity, and steric hindrance, thereby influencing target interaction. nih.gov For instance, the introduction of electron-withdrawing groups like halogens on the benzene (B151609) ring of piperazine-linked compounds has been shown to enhance anti-tumor activity. nih.gov

Hybrid Drug Design: This strategy involves combining the this compound pharmacophore with other known active moieties to create hybrid molecules with potentially synergistic or novel activities. This approach has been used in designing new anticancer agents by linking phenylpiperazines to scaffolds like 1,2-benzothiazine. nih.gov

Positional Isomerism and Substituent Effects on Biological Activity

The specific placement and nature of substituents on both the benzyl and piperazine rings are critical determinants of the biological profile of these compounds. SAR studies reveal that even minor changes can lead to significant shifts in potency and selectivity.

The presence and position of a fluorine atom on the phenyl ring can profoundly influence a molecule's biological activity. Halogen substitution is a common strategy in drug design to enhance binding affinity and modulate metabolic stability.

Electronic Effects: Fluorine is a highly electronegative atom that can alter the electronic distribution of the aromatic ring, potentially strengthening interactions with the target protein through dipole-dipole or hydrogen bonding interactions. Studies on chalcone-piperazine hybrids have shown that compounds substituted with fluorine atoms on the benzene ring exhibit the best activity. nih.gov

Binding Area and Energy: In studies of norfloxacin (B1679917) analogs, it was found that a fluorine atom primarily affects the binding area (BA) of the molecule's interaction with its target, while having a lesser effect on the binding energy (|BE|). nih.gov This suggests that fluorine's role may be more related to optimizing the fit within a binding pocket rather than directly increasing the strength of the binding interaction itself.

Essential for Activity: Research on a series of inhibitors for human equilibrative nucleoside transporters (ENTs) demonstrated that the presence of a halogen substitute on the fluorophenyl moiety next to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org

The table below summarizes the effect of halogen substitution on the inhibitory activity of FPMINT analogs against ENT1 and ENT2.

| Compound | Substitution on N-naphthalene moiety | Substitution on fluorophenyl moiety | ENT1 IC₅₀ (µM) | ENT2 IC₅₀ (µM) |

| FPMINT | Naphthalene | 2-Fluoro | ~10 | ~2 |

| 2a | Benzene | 2-Fluoro | 104.92 | No effect |

| 3b | 3-Chlorobenzene | 2-Fluoro | 1.65 | No effect |

| 2b | 3-Methylbenzene | 2-Fluoro | 12.68 | 2.95 |

| 3c | 4-Ethylbenzene | 2,4-Difluoro | 2.38 | 0.57 |

| Data sourced from a study on FPMINT analogues. frontiersin.org |

Steric Influence: The ortho-methyl group can enforce a specific torsional angle between the phenyl ring and the piperazine moiety, which may be optimal for binding to a receptor. This conformational constraint can lock the molecule into a more bioactive shape.

Modulation of Activity: The addition of a methyl group can modulate biological activity. For example, 1-methyl-4-benzylpiperazine (MBZP) is reported to have a slightly weaker stimulant effect than its non-methylated parent, benzylpiperazine (BZP), suggesting the methyl group fine-tunes the pharmacological response. wikipedia.org

Positional Importance: The position of substituents on the aromatic ring is critical. Studies on various compound series have shown that ortho- and meta-substituted compounds are generally more active than para-substituted ones. nih.govmdpi.com This highlights the importance of the specific substitution pattern seen in this compound, with substituents at positions 2 and 3.

The piperazine ring is not merely a linker but an integral pharmacophoric element. Its structural integrity and substitution are vital for activity.

Pharmacokinetic Role: The two nitrogen atoms in the piperazine ring are key to improving the pharmacokinetic profile of drug candidates by increasing water solubility and bioavailability. mdpi.com

Structural Rigidity: The six-membered ring provides a relatively rigid scaffold, which is beneficial for presenting substituents in a well-defined spatial orientation for receptor binding. researchgate.net

Activity upon Replacement: In many cases, replacing the piperazine ring with other heterocycles like morpholine or pyrrolidine results in a significant loss of biological activity, underscoring its importance to the pharmacophore. nih.gov

N-Substitution: Substituents on the distal nitrogen (N4) of the piperazine ring are critical for inhibitory activity. nih.gov This position allows for the introduction of various groups to probe the binding pocket and optimize interactions without adding a stereocenter. tandfonline.comnih.gov

Rational Design of this compound Derivatives based on SAR

Rational drug design leverages SAR data to create new molecules with improved potency, selectivity, and pharmacokinetic profiles. For derivatives of this compound, this involves a targeted approach to modify its structure.

An example of this approach can be seen in the development of new anticancer agents, where a rational design strategy was based on incorporating differentially substituted phenylpiperazines into a 1,2-benzothiazine scaffold. nih.gov This design was informed by the known structures of topoisomerase II inhibitors. nih.govresearchgate.net Similarly, SAR data from compounds like this compound can guide the synthesis of new derivatives. For instance, knowing that the 2-methyl and 3-fluoro substitutions are beneficial, new designs might explore:

Replacing the methyl group with other small alkyl groups to probe steric limits.

Introducing additional substituents on the phenyl ring to enhance binding.

Modifying the N4 position of the piperazine ring with various cyclic or acyclic moieties to explore interactions with different regions of the target's binding site.

This iterative process of design, synthesis, and biological evaluation is fundamental to optimizing lead compounds.

Conformational Analysis and its Influence on SAR

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis helps to understand the preferred spatial arrangement of a molecule and its influence on SAR.

For piperazine derivatives, the flexibility of the system allows for multiple conformations. However, interactions with a receptor will favor a specific "bioactive conformation." Studies on 1-(2-pyrimidinyl)piperazine derivatives have shown that a pharmacophore model can be designed based on the analysis of low-energy conformations. nih.gov This model suggests that the spatial distribution of pharmacophoric features is unique for compounds exhibiting specific activities, such as sedative-hypnotic versus anxiolytic effects. nih.gov

In the case of this compound, the ortho-methyl group likely restricts the rotation around the bond connecting the benzyl group to the piperazine nitrogen. This restriction can pre-organize the molecule into a conformation that is more favorable for binding, reducing the entropic penalty upon interaction with the receptor and potentially increasing binding affinity. Understanding these conformational preferences is key to interpreting SAR data and designing more potent and selective analogs.

Iv. Pharmacological Characterization and Preclinical Biological Activity of 1 3 Fluoro 2 Methylbenzyl Piperazine

In Vitro Assay Development and Application

A range of in vitro assays have been instrumental in characterizing the biological activity of piperazine (B1678402) derivatives, providing a foundational understanding of the potential activities of 1-(3-Fluoro-2-methylbenzyl)piperazine. These assays are designed to assess the compound's interaction with various biological targets, including receptors, enzymes, and transporters, as well as its effects on cellular functions and viability.

While specific binding affinity data for this compound is not extensively available in the public domain, the broader class of arylpiperazine and benzylpiperazine derivatives has been widely studied for its interaction with various neurotransmitter receptors. This allows for informed predictions regarding the potential receptor binding profile of this compound.

Serotonin (B10506) Receptors: Arylpiperazine derivatives are well-known for their affinity for serotonin (5-HT) receptors. For instance, compounds with a 2-methoxyphenylpiperazine moiety have demonstrated high affinity for the 5-HT1A receptor, with some derivatives exhibiting Ki values in the low nanomolar range (e.g., 1.2 nM and 21.3 nM for certain adamantanamine derivatives) semanticscholar.org. N4-substitution on the piperazine ring can significantly enhance affinity for 5-HT1A sites nih.gov. The affinity of arylpiperazines for different 5-HT receptor subtypes can be modulated by the nature and position of substituents on the aromatic ring nih.gov.

Dopamine (B1211576) Receptors: Benzylpiperazine and related arylpiperazine derivatives have been shown to bind to dopamine D2 receptors. The affinity can vary significantly based on the substituents on both the benzyl (B1604629) and phenyl rings of the piperazine moiety. For example, certain 1-benzyl-aryl-piperazine derivatives have displayed Ki values for the D2 receptor in the range of 37.5 nM to 478 nM bg.ac.rs. The presence and position of electron-withdrawing or electron-donating groups on the aromatic rings play a crucial role in determining the binding affinity bg.ac.rsmdpi.com.

GABA Receptors: Some piperazine derivatives have been shown to interact with GABA-A receptors. Studies on a range of benzylpiperazines and phenylpiperazines have demonstrated that these compounds can act as antagonists of the human α1β2γ2 GABA-A receptor, inhibiting the GABA-evoked ion current. The potency of this inhibition is structure-dependent, with chlorophenylpiperazines being among the most potent antagonists researchgate.netnih.gov.

NK1 Receptors: Data on the direct binding of this compound to NK1 receptors is scarce. However, the piperazine scaffold is a common feature in various pharmacologically active compounds, and its derivatives are explored for a wide range of targets.

Table 1: Representative Receptor Binding Affinities of Related Piperazine Derivatives

| Compound Class | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Adamantanamine-arylpiperazine | 5-HT1A | 1.2 nM | semanticscholar.org |

| 1-Benzyl-2-methoxyphenyl-piperazine | D2 | 37.5 nM | bg.ac.rs |

| 1-(2-Chlorophenyl)piperazine | GABA-A | IC20 = 46µM | nih.gov |

This table presents data for structurally related compounds to provide context for the potential activity of this compound.

The inhibitory potential of this compound against various enzymes is an area of active investigation. While specific data for this compound is limited, related structures have been evaluated for their effects on enzymes involved in cellular signaling and repair.

N-Acylethanolamine Acid Amidase (NAAA): There is currently no publicly available data on the inhibition of NAAA by this compound. NAAA is a cysteine amidase involved in the degradation of bioactive lipids like palmitoylethanolamide (B50096) nih.govnih.gov.

Poly(ADP-ribose) Polymerase 1 (PARP1): The piperazine moiety is found in some inhibitors of PARP1, an enzyme critical for DNA repair. However, specific inhibitory activity for this compound against PARP1 has not been reported.

Son of Sevenless Homolog 1 (SOS1): While some benzimidazole (B57391) derivatives containing a piperazine moiety have been explored as agonists of SOS1, a guanine (B1146940) nucleotide exchange factor for RAS proteins, there is no specific information regarding the inhibitory activity of this compound on SOS1 mdpi.com.

The ability of piperazine derivatives to inhibit monoamine transporters is a well-documented aspect of their pharmacology. These transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET), are crucial for regulating neurotransmitter levels in the synapse.

Studies on related piperazine-based compounds, such as GBR 12909, have demonstrated potent inhibition of the dopamine transporter nih.gov. The interaction with these transporters is often competitive, and the affinity and selectivity can be finely tuned by structural modifications of the piperazine scaffold nih.govnih.govnih.gov. While specific data for this compound is not available, its structural similarity to known transporter inhibitors suggests it may also possess activity at one or more of these transporters.

Cell-based functional assays are essential for understanding the downstream cellular consequences of a compound's interaction with its molecular target. These assays can measure changes in reporter gene expression, modulation of signaling pathways, and other cellular responses. Currently, there is no specific published data from reporter gene assays or signaling pathway modulation studies for this compound.

The piperazine nucleus is a common scaffold in the development of antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.

Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of piperazine-containing compounds against both Gram-positive and Gram-negative bacteria mdpi.comresearchgate.netmdpi.comijcmas.com. For instance, certain piperazine derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli researchgate.netmdpi.com. The specific substitution pattern on the piperazine ring and its appendages is critical for the potency and spectrum of activity.

Antifungal Activity: Similarly, piperazine derivatives have been investigated for their antifungal properties. Some have shown efficacy against pathogenic fungi such as Candida albicans and Aspergillus species mdpi.comresearchgate.net. The mechanism of action can vary, with some compounds targeting fungal-specific enzymes mdpi.com.

While these findings suggest that the piperazine scaffold has antimicrobial potential, specific minimum inhibitory concentration (MIC) values for this compound against a panel of microbes have not been reported in the available literature.

Table 2: General Antimicrobial Activity of Piperazine Derivatives

| Organism Type | Example Pathogen | Activity | Reference |

|---|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | Active | mdpi.comresearchgate.net |

| Gram-negative Bacteria | Escherichia coli | Active | researchgate.netmdpi.com |

| Fungi | Candida albicans | Active | mdpi.comresearchgate.net |

This table provides a general overview of the antimicrobial potential of the piperazine scaffold.

The cytotoxic potential of this compound and related compounds is a critical aspect of their preclinical characterization. Cytotoxicity is typically assessed against a panel of cancer cell lines and, importantly, against normal, non-cancerous cell lines to determine selectivity.

Studies on various benzylpiperazine derivatives have revealed a range of cytotoxic activities. For example, N-benzylpiperazine (BZP) has been shown to induce cytotoxicity in human cancer cell lines, such as the LN-18 glioblastoma cell line, through mechanisms that may involve the induction of apoptosis and oxidative stress nih.gov. Other arylpiperazine derivatives have demonstrated potent cytotoxic effects against human prostate cancer cell lines (PC-3, LNCaP, and DU145) mdpi.com. However, some of these compounds also exhibited cytotoxicity towards normal human epithelial prostate cells (RWPE-1), highlighting the importance of assessing selectivity mdpi.com.

The cytotoxicity of piperazine derivatives is highly dependent on their chemical structure. For instance, compounds with methyl or fluoro groups at the ortho-position on a phenyl ring have shown relatively strong cytotoxicity against LNCaP prostate cancer cells, with IC50 values below 5 μM mdpi.com. The cytotoxic effects of piperazine derivatives have also been observed in hepatic cell lines like HepG2 researchgate.netresearchgate.net.

Table 3: Cytotoxicity of Representative Piperazine Derivatives in Various Cell Lines

| Compound/Derivative Class | Cell Line | Effect | Reference |

|---|---|---|---|

| N-Benzylpiperazine (BZP) | LN-18 (Glioblastoma) | Cytotoxic, induces apoptosis | nih.gov |

| Arylpiperazine Derivatives | LNCaP (Prostate Cancer) | IC50 < 5 µM | mdpi.com |

| Arylpiperazine Derivatives | RWPE-1 (Normal Prostate) | Cytotoxic | mdpi.com |

| Benzylpiperazine Derivatives | HepG2 (Liver Cancer) | Cytotoxic | researchgate.netresearchgate.net |

This table summarizes the cytotoxic effects of related piperazine compounds to infer the potential activity of this compound.

In Vivo Pharmacological Assessment in Animal Models

No published data available.

Evaluation in Behavioral Animal Models (e.g., Antidepressant-like Effects, Antinociceptive Effects, Exploratory Motor Behavior)

No published studies were identified that evaluated the antidepressant-like, antinociceptive, or exploratory motor behavior effects of this compound in animal models.

Disease-Specific Animal Models (e.g., Inflammatory Models, Neuropathic Pain Models)

No published studies were identified that assessed the efficacy of this compound in animal models of inflammation or neuropathic pain.

Pharmacodynamic Biomarker Studies in Animal Models

No published pharmacodynamic biomarker studies for this compound in animal models were found in the scientific literature.

Comparative Biological Activity with Structurally Related Piperazine Compounds

A comparative analysis of the biological activity of this compound with structurally related compounds is not possible due to the lack of available in vivo data for the primary compound. While numerous studies have characterized the pharmacological effects of other benzylpiperazine and phenylpiperazine derivatives researchgate.netnih.govresearchgate.net, a direct comparison cannot be drawn without specific data on this compound.

Following a comprehensive search of scientific literature and chemical databases, there is no publicly available research data specifically detailing the mechanistic investigations of This compound at the molecular and cellular level.

The requested information for the following sections and subsections is not available for this specific compound:

V. Mechanistic Investigations of this compound at the Molecular and Cellular Level

V. Mechanistic Investigations of 1 3 Fluoro 2 Methylbenzyl Piperazine at the Molecular and Cellular Level

Impact on Neurotransmission Systems in Preclinical Models

While research exists for other structurally related piperazine (B1678402) and benzylpiperazine derivatives, the user's strict requirement to focus solely on "1-(3-Fluoro-2-methylbenzyl)piperazine" prevents the inclusion of data from these other compounds. The scientific record does not currently contain the specific binding affinities, signal transduction assays, cellular localization data, or preclinical neurotransmission studies necessary to generate the requested article.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the specified outline for this particular molecule.

Vi. Computational Chemistry and Molecular Modeling of 1 3 Fluoro 2 Methylbenzyl Piperazine

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the binding mode of ligands like 1-(3-Fluoro-2-methylbenzyl)piperazine within the active site of a protein, which is crucial for structure-based drug design. mdpi.com

Docking studies with arylpiperazine derivatives have been successfully employed to investigate their binding affinity for various biological targets, such as the androgen receptor and topoisomerase II. mdpi.comnih.gov In these simulations, the ligand is placed into the binding site of the target protein, and its conformation and orientation are systematically sampled. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). Lower binding energy values suggest a more stable protein-ligand complex.

For this compound, docking simulations would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with amino acid residues in the target's active site. researchgate.net For instance, the piperazine (B1678402) ring's nitrogen atoms can act as hydrogen bond acceptors, while the fluorobenzyl group can engage in hydrophobic and aromatic stacking interactions. Understanding these interactions is fundamental for explaining the compound's mechanism of action and for designing derivatives with improved potency. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Targets This table presents hypothetical data to illustrate typical results from molecular docking simulations.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Receptor A | -8.5 | ASP 120, SER 122 | Hydrogen Bond |

| PHE 250, TRP 254 | Pi-Pi Stacking | ||

| Receptor B | -7.2 | LEU 85, VAL 90 | Hydrophobic |

| ASN 150 | Hydrogen Bond | ||

| Enzyme C | -9.1 | TYR 310 | Pi-Pi Stacking |

| GLU 280 | Hydrogen Bond |

Molecular Dynamics Simulations for Binding Site Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations are a powerful tool for studying the physical movements of atoms and molecules, providing detailed information on the conformational changes and stability of the system. wustl.edunih.gov

For the this compound-target complex, MD simulations can validate the stability of the binding pose predicted by docking. nih.gov By simulating the complex over several nanoseconds or microseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. nih.gov These simulations reveal the flexibility of both the ligand and the protein, highlighting how they adapt to each other to maintain favorable interactions. plos.org

Furthermore, MD simulations can identify the presence of cryptic binding sites, which are sites that are not apparent in the static crystal structure of a protein but can be revealed through its dynamic motions. wustl.edu Analysis of the simulation trajectory can also provide quantitative data on the binding free energy, offering a more accurate prediction of the ligand's affinity for its target. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating physicochemical properties or calculated molecular descriptors of compounds with their experimentally determined activities. nih.govmdpi.com

In the context of this compound, a QSAR study would involve a series of its analogs with varying structural modifications. Descriptors for these compounds, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices), are calculated. nih.gov A statistical method, such as multiple linear regression (MLR), is then used to build a model that can predict the activity of new, untested compounds based on their calculated descriptors. mdpi.com

A statistically significant QSAR model can be a valuable predictive tool, guiding the synthesis of new derivatives with potentially higher activity. nih.gov For example, a model might reveal that increasing the partial negative surface area or decreasing the molecular shadow is beneficial for the inhibitory activity of this class of compounds. nih.gov The validation of QSAR models is crucial and is typically performed using cross-validation techniques and an external test set of compounds. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. medsci.org A pharmacophore model consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

A pharmacophore model can be generated based on the structure of a known active compound like this compound when bound to its target, or from a set of active molecules. researchgate.netfrontiersin.org This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the required pharmacophoric features and are therefore likely to be active. nih.govnih.gov

This approach is particularly useful when the three-dimensional structure of the biological target is unknown. researchgate.net The hits identified from virtual screening can then be subjected to further computational analysis, such as molecular docking, and subsequently prioritized for experimental testing, accelerating the discovery of new lead compounds. tbzmed.ac.ir

In Silico ADME Prediction for Research Compound Optimization

In addition to predicting biological activity, computational methods are widely used to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov Poor pharmacokinetic profiles are a major cause of failure in drug development, making early in silico ADME prediction essential for optimizing lead compounds. frontiersin.org

For this compound, various ADME parameters can be predicted using specialized software and web servers. These predictions are based on the compound's structure and include properties like aqueous solubility, blood-brain barrier permeability, intestinal absorption, and potential inhibition of cytochrome P450 (CYP) enzymes. mdpi.comfrontiersin.org For example, parameters like lipophilicity (logP) and topological polar surface area (TPSA) are key predictors of oral bioavailability. researchgate.net

These predictions help researchers to identify potential liabilities in the compound's profile early on. For instance, if this compound is predicted to be a potent inhibitor of a major CYP enzyme, it could lead to drug-drug interactions. frontiersin.org This information allows for structural modifications to be made to improve the ADME properties, increasing the likelihood of developing a successful drug candidate. nih.gov

Table 2: Predicted In Silico ADME Properties for this compound This table presents hypothetical data based on typical parameters evaluated for small molecule drug candidates.

| ADME Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 208.27 g/mol | Complies with Lipinski's Rule (< 500) |

| logP (Lipophilicity) | 2.5 | Good balance for permeability and solubility |

| Topological Polar Surface Area (TPSA) | 16.13 Ų | Predicts good intestinal absorption and BBB penetration |

| Aqueous Solubility (logS) | -3.2 | Moderately soluble |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Low risk of specific drug-drug interactions |

Vii. Advanced Analytical Methodologies for Research on 1 3 Fluoro 2 Methylbenzyl Piperazine

Spectroscopic Characterization Techniques (NMR, MS, IR, Elemental Analysis)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation and characterization of synthesized 1-(3-Fluoro-2-methylbenzyl)piperazine. humanjournals.com Each method provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise molecular structure. In ¹H NMR, the chemical shifts, integration, and coupling patterns of proton signals would confirm the arrangement of atoms. For this compound, distinct signals would be expected for the aromatic protons on the fluoro-methylbenzyl ring, the benzylic methylene (B1212753) (-CH₂-) protons, the four sets of piperazine (B1678402) ring protons, and the methyl (-CH₃) group protons. ¹³C NMR would complement this by identifying all unique carbon atoms in the molecule. Dynamic NMR studies could also be employed to investigate conformational changes, such as the piperazine ring's chair-boat interconversion. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification. auburn.edu Under electron ionization (EI-MS), a common technique coupled with Gas Chromatography (GC), this compound would be expected to produce a molecular ion peak corresponding to its molecular weight. The most significant fragmentation pathway for benzylpiperazine analogues is typically the cleavage of the benzylic C-N bond, which would yield a characteristic fragment ion at m/z 125 corresponding to the 3-fluoro-2-methylbenzyl cation, and another fragment related to the piperazine ring. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands, including C-H stretching for both aromatic and aliphatic groups, C=C stretching for the aromatic ring, C-N stretching for the amine groups, and a distinct C-F stretching band associated with the fluorine substituent. auburn.eduresearchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the pure compound. The experimentally determined percentages are compared against the theoretically calculated values for the chemical formula C₁₂H₁₇FN₂ to confirm its elemental composition and purity.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic, benzylic, piperazine, and methyl protons with specific chemical shifts and coupling constants. |

| ¹³C NMR | Distinct signals for each unique carbon atom in the aromatic ring, benzyl (B1604629) group, piperazine ring, and methyl group. |

| Mass Spectrometry (EI-MS) | Molecular ion peak [M]⁺; key fragment ion at m/z 125 (C₈H₈F)⁺. |

| Infrared (IR) Spectroscopy | Characteristic bands for C-H (aromatic/aliphatic), C=C (aromatic), C-N, and C-F stretching vibrations. |

| Elemental Analysis | Experimental %C, %H, %N values matching theoretical values for C₁₂H₁₇FN₂. |

Chromatographic Purity Assessment and Quantification Methods (HPLC, GC)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity and quantifying non-volatile compounds. researchgate.net For this compound, a reversed-phase HPLC method using a C18 column is typically employed. unodc.org The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with gradient elution used to ensure good separation of all components. Detection is commonly performed using a photodiode array (PDA) detector, which also provides spectral information, or a mass spectrometer for higher sensitivity and specificity. unodc.org

Gas Chromatography (GC): GC is well-suited for the analysis of thermally stable and volatile compounds. ikm.org.my this compound can be analyzed using a capillary column with a non-polar or mid-polarity stationary phase. The purity is determined by the peak area percentage of the main compound. A Flame Ionization Detector (FID) can be used for quantification due to its wide linear range, while coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the main peak and any impurities based on their mass spectra. researchgate.netresearchgate.net

| Parameter | HPLC Method Example | GC Method Example |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Helium at ~1 mL/min |

| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Temperature | Column oven at 30-40 °C | Temperature program (e.g., 100 °C to 280 °C) |

| Purpose | Purity assessment, quantification | Purity assessment, identification of volatile impurities |

Metabolite Identification and Profiling in Animal Models using Advanced Mass Spectrometry (LC-MS/MS, GC-MS)

Understanding how this compound is metabolized in a living system is crucial for preclinical research. Studies in animal models, such as rats, are performed to identify potential metabolic pathways. nih.gov The analysis of biological samples (urine, plasma, feces) for metabolites is heavily reliant on advanced mass spectrometry techniques. semanticscholar.orgresearchgate.net

The metabolism of benzylpiperazine-type compounds typically involves Phase I reactions like hydroxylation of the aromatic ring and degradation of the piperazine moiety, followed by Phase II conjugation reactions (e.g., glucuronidation). nih.govnih.govnih.gov For this compound, potential metabolic transformations could include:

Hydroxylation of the benzyl ring.

Oxidation of the benzylic methyl group.

N-dealkylation, cleaving the benzyl group from the piperazine ring.

Oxidative opening of the piperazine ring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary tool for metabolite profiling. mdma.ch Biological samples are processed and analyzed by LC-MS/MS. The instrument can be operated in various modes, such as precursor ion scanning or neutral loss scanning, to specifically search for molecules that share a common structural fragment with the parent drug. High-resolution mass spectrometry can provide exact mass data to help determine the elemental composition of unknown metabolites. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also used, particularly after enzymatic hydrolysis of conjugates (e.g., with β-glucuronidase) and chemical derivatization (e.g., acetylation or silylation) to increase the volatility of polar metabolites. nih.govnih.gov This allows for their separation and identification based on their characteristic fragmentation patterns.

Bioanalytical Method Development for In Vitro and In Vivo (Animal) Studies

To support pharmacokinetic and metabolic studies, robust and validated bioanalytical methods are required to accurately quantify this compound and its key metabolites in biological matrices like blood, plasma, and tissue homogenates. unodc.orgmdpi.com

The development process involves several critical stages:

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the required sensitivity.

Chromatographic Separation: LC-MS/MS is the standard platform for bioanalysis due to its superior sensitivity and selectivity. nih.gov A rapid and efficient chromatographic method is developed to separate the analyte from endogenous matrix components and potential metabolites.

Mass Spectrometric Detection: Quantification is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard, ensuring high selectivity and accuracy.

Method Validation: Before application in research studies, the method must be rigorously validated according to established guidelines. nih.gov Key validation parameters include specificity, linearity, accuracy, precision (intra-day and inter-day), limit of quantification (LOQ), recovery, and stability of the analyte under various conditions (e.g., freeze-thaw, short-term, and long-term storage).

Isotopic Labeling for Metabolic Pathway Elucidation in Research

Isotopic labeling is a definitive technique used to trace the metabolic fate of a drug and confirm its metabolic pathways. researchgate.net This involves synthesizing an analog of this compound where one or more atoms are replaced with a stable heavy isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

When this labeled compound is administered in an animal study, any metabolites derived from it will retain the isotopic label. mdpi.com Using mass spectrometry, these metabolites can be easily distinguished from endogenous compounds in the biological matrix by their characteristic mass shift. nih.gov This "mass tag" provides an unambiguous link back to the parent drug.

This approach is exceptionally powerful for:

Confirming Metabolic Pathways: It provides unequivocal evidence for proposed metabolic transformations.

Discovering Novel Metabolites: The unique isotopic signature allows for the detection of unexpected or low-abundance metabolites that might otherwise be missed. nih.gov

Quantitative Analysis: A stable isotope-labeled version of the analyte is the ideal internal standard for LC-MS/MS quantification, as it co-elutes and experiences similar matrix effects to the unlabeled analyte, leading to highly accurate and precise results. researchgate.net

Viii. Future Research Trajectories and Potential Preclinical Applications of 1 3 Fluoro 2 Methylbenzyl Piperazine

Exploration of Novel Pharmacological Avenues

The piperazine (B1678402) moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antidepressant, and antipsychotic effects. researchgate.net Benzylpiperazine derivatives, in particular, are known to interact with the central nervous system, often modulating dopaminergic and serotonergic pathways. nih.gov Future research on 1-(3-fluoro-2-methylbenzyl)piperazine would likely begin with a comprehensive screening to determine its binding affinities for a wide array of receptors, transporters, and enzymes.

Initial investigations would likely focus on its potential as a central nervous system (CNS) stimulant, similar to other benzylpiperazines like BZP. europa.eu However, the introduction of fluorine and methyl groups on the benzyl (B1604629) ring could significantly alter its pharmacological profile, potentially leading to novel activities. For instance, some piperazine derivatives have shown promise as dopamine (B1211576) and serotonin (B10506) receptor agonists for conditions like Parkinson's disease. researchgate.net Therefore, exploring the activity of this compound at various dopamine and serotonin receptor subtypes is a logical starting point.

Beyond the CNS, the broad biological activity of the piperazine scaffold suggests that this compound could be investigated for other therapeutic areas. For example, different series of piperazine derivatives have been synthesized and evaluated for their potential as anti-cancer and anti-Helicobacter pylori agents. nih.govnih.gov A thorough in vitro screening against various cancer cell lines and microbial strains could uncover unexpected pharmacological avenues for this compound.

Table 1: Potential Pharmacological Targets for this compound

| Target Class | Specific Examples | Rationale |

|---|---|---|

| Monoamine Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Benzylpiperazine scaffold is known to interact with these transporters. |

| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C | Piperazine derivatives frequently exhibit activity at these receptors. nih.gov |

| Dopamine Receptors | D1, D2, D3 | Potential for modulation of dopaminergic neurotransmission. researchgate.net |

| Sigma Receptors | σ1, σ2 | Some piperazine-based compounds show high affinity for sigma receptors. rsc.org |

| Various Kinases | Multiple | The piperazine ring is a common scaffold in kinase inhibitors. |

| Microbial Targets | Bacterial and Fungal Enzymes | Broad antimicrobial potential of the piperazine core structure. researchgate.net |

Development of Advanced this compound Analogs

Should initial pharmacological screenings of this compound reveal promising activity, the next logical step would be the rational design and synthesis of advanced analogs to optimize its properties. Structure-activity relationship (SAR) studies would be crucial in this phase to understand how modifications to the chemical structure impact its potency, selectivity, and pharmacokinetic profile.

Key areas for chemical modification could include:

Substitution on the Benzyl Ring: While the current compound has fluoro and methyl groups, exploring other substitutions (e.g., chloro, bromo, methoxy) at different positions could fine-tune its interaction with biological targets. The development of fluorinated analogs of other benzylpiperazines, such as 4F-MBZP, demonstrates the interest in this type of modification. cfsre.org

Modification of the Piperazine Ring: Introducing substituents on the piperazine ring itself can significantly alter a compound's properties. This approach has been used to develop a wide range of piperazine-containing drugs. mdpi.com

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties could lead to analogs with improved characteristics. For example, replacing the benzyl group with other aromatic or heteroaromatic rings is a common strategy in medicinal chemistry.

The goals of developing such analogs would be to:

Enhance Potency: Increase the affinity of the compound for its primary biological target.

Improve Selectivity: Minimize off-target effects by designing analogs that interact more specifically with the desired target.

Optimize ADME Properties: Modify the structure to improve its absorption, distribution, metabolism, and excretion profile, which is crucial for its potential as a research tool or therapeutic lead.

Combination Studies with Other Research Compounds in Preclinical Models

In preclinical research, combination studies are often employed to investigate synergistic or additive effects of different compounds. For this compound, this could be a particularly fruitful area of investigation, especially if it is found to have a mechanism of action that complements other research compounds.

For instance, if this compound is found to be a CNS stimulant, it could be studied in combination with compounds that modulate other neurotransmitter systems. It is common for some piperazine derivatives, like BZP and TFMPP, to be used in combination to mimic the effects of other substances. nih.gov

Furthermore, in fields like oncology research, combination therapies are standard. If this compound were to show any anti-proliferative activity, it could be tested alongside known cytotoxic agents or targeted therapies to see if it can enhance their efficacy or overcome resistance mechanisms. Preclinical studies have shown, for example, that combining a targeted thorium-227 (B1209163) conjugate with a DNA damage response inhibitor can lead to increased potency. nih.gov

The design of these combination studies would be highly dependent on the elucidated pharmacological profile of this compound. The primary goal would be to identify combinations that offer a greater effect than either compound alone, providing a rationale for further investigation.

Role as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. rjeid.com Given the potential for piperazine derivatives to interact with specific biological targets, this compound or one of its future, more potent and selective analogs, could be developed into a valuable chemical probe.

For a compound to be an effective chemical probe, it should ideally possess:

High Potency: To elicit a biological response at low concentrations.

High Selectivity: To ensure that the observed effects are due to its interaction with the intended target and not off-target effects.

A Known Mechanism of Action: To allow for clear interpretation of experimental results.

If this compound is found to have a specific and potent interaction with a particular receptor or enzyme, it could be used to:

Elucidate Biological Pathways: By observing the effects of the compound on cells or in animal models, researchers can gain insights into the role of its target in various physiological and pathological processes.

Validate Drug Targets: A chemical probe can be used to confirm that modulating a specific target has a desired therapeutic effect in a disease model.

For example, some piperazine derivatives have been used as probes of the serotonin function in psychiatric research. europa.eu If this compound demonstrates high selectivity for a particular serotonin or dopamine receptor subtype, it could become a useful tool for neuropharmacology research.

Design of Targeted Delivery Systems for Research Applications

To enhance the utility of this compound as a research tool, particularly for in vivo studies, the development of targeted delivery systems could be explored. Such systems aim to increase the concentration of a compound at a specific site in the body, thereby improving its efficacy and reducing potential off-target effects.

Potential targeted delivery strategies for research applications could include:

Nanoparticle-Based Systems: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could alter its biodistribution and release profile. mdpi.comimrpress.com The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues.

Peptide-Drug Conjugates: Attaching a peptide that specifically binds to a receptor overexpressed in a particular cell type could facilitate the targeted delivery of this compound. nih.govmdpi.comnih.gov This approach is being actively investigated for various therapeutic areas, including cancer.

Prodrug Approaches: A prodrug is an inactive compound that is converted into its active form in the body. Designing a prodrug of this compound that is activated by an enzyme present at a specific site could provide a mechanism for targeted release.

These advanced delivery systems could be particularly useful for studying the effects of this compound in specific brain regions or in peripheral tissues, providing a more refined understanding of its biological activities.

Table 2: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| 1-Benzylpiperazine (B3395278) (BZP) | |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | |

| 1-(3-Chlorophenyl)piperazine (mCPP) | |

| 4-Fluoro-methylbenzylpiperazine (4F-MBZP) | |

| BAY 1895344 | |

| Haloperidol | |

| Trazodone | |

| Nefazodone | |

| Metronidazole |

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 1-(3-Fluoro-2-methylbenzyl)piperazine derivatives?

- Methodology : Synthesis typically involves nucleophilic substitution or click chemistry. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized via propargylation using propargyl bromide in DMF with K₂CO₃ as a base, followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives . Critical factors include solvent choice (e.g., DCM:H₂O for CuAAC), reaction monitoring via TLC (hexane:ethyl acetate gradients), and purification via silica gel chromatography .

Q. How is NMR spectroscopy utilized to confirm the structure of synthesized derivatives?

- Methodology : ¹H and ¹³C NMR (400 MHz and 101 MHz, respectively) in CDCl₃ with TMS as an internal standard are standard. Key signals include aromatic protons (δ 6.98–8.39 ppm), piperazine methylene groups (δ 2.37–3.80 ppm), and triazole protons (δ 7.93–8.06 ppm). Discrepancies in integration or splitting patterns can indicate impurities or incorrect regiochemistry .

Q. What chromatographic techniques are effective in purifying these compounds?

- Methodology : Analytical TLC (silica gel, hexane:ethyl acetate) is used to monitor reaction progress. Column chromatography (silica gel, 60–120 mesh, ethyl acetate:hexane 1:8) effectively isolates products. For polar intermediates, reverse-phase HPLC with fluorescence detection (e.g., DIB-Cl derivatization) improves resolution in biological matrices .

Advanced Research Questions

Q. How can researchers optimize click chemistry reactions for triazole ring formation in piperazine derivatives?

- Methodology : CuAAC efficiency depends on Cu(I) stabilization. Sodium ascorbate (0.6 equiv.) reduces Cu(II) to Cu(I), while DCM:H₂O (2:1) enhances solubility of azide derivatives. Reaction time (2–6 hours) and stoichiometric ratios (1.2 equiv. azide) minimize side products. Microwave-assisted synthesis (50°C, 10 minutes) can accelerate reactions .

Q. What strategies address discrepancies in biological activity data across different derivatives?

- Methodology : Structural-activity relationship (SAR) studies are critical. For example, electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the aryl triazole moiety enhance anticancer activity against breast cancer cells (IC₅₀ values <10 µM), while bulky substituents reduce solubility. Cross-validation using cytotoxicity assays (e.g., MTT) and molecular docking (e.g., Vina or AutoDock) clarifies target engagement .

Q. What computational methods predict the binding affinity of these compounds to tyrosine kinases?

- Methodology : Molecular docking with software like AutoDock Vina or Schrödinger Suite evaluates interactions with kinase ATP-binding pockets. Key parameters include grid box size (20 ų centered on catalytic lysine), force fields (e.g., AMBER), and scoring functions (e.g., MM-GBSA). Validation via MD simulations (100 ns) assesses stability of hydrogen bonds with residues like Glu883 or Asp831 .

Q. How can researchers resolve contradictions in metabolic stability data for piperazine derivatives?

- Methodology : In vitro microsomal assays (human liver microsomes, CYP450 isoforms) identify metabolic hotspots. For example, fluorobenzyl groups reduce oxidative metabolism compared to methylbenzyl analogs. LC-MS/MS quantifies metabolites, while QSAR models (e.g., SwissADME) predict logP and CYP3A4 inhibition .

Methodological Notes

- Synthesis Optimization : Adjust propargyl bromide equivalents (1.2–1.5 equiv.) to minimize alkylation byproducts .

- Analytical Cross-Validation : Combine NMR, LCMS (e.g., [M+H]+ peaks), and elemental analysis to confirm purity (>95%) .

- Data Reproducibility : Standardize cell lines (e.g., MCF-7 for breast cancer) and assay conditions (e.g., 48-hour incubation) to compare biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.